H-Lys-OH.DEA
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Overview
Description
H-Lys-OH.DEA, also known as Diethylamine (S)-2,6-diaminohexanoate, is a compound that combines lysine, an essential amino acid, with diethylamine. Lysine plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response. Diethylamine is an organic compound with both amine and alcohol functional groups, making it versatile in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-OH.DEA can be achieved through a series of organic reactions. One common method involves the protection of the amino groups in lysine, followed by esterification with diethylamine. The steps include:
Protection of Amino Groups: The amino groups in lysine are protected using carbobenzoxy chloride (CbzCl) to form N2, N6-dicarbobenzoxylysine.
Esterification: The protected lysine is then esterified with diethylamine under controlled conditions.
Deprotection: The final step involves the removal of the protective groups using hydrogenolysis over a nickel catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Lys-OH.DEA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
H-Lys-OH.DEA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Medicine: Research explores its potential in drug development and therapeutic applications.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of H-Lys-OH.DEA involves its interaction with various molecular targets and pathways:
Protein Synthesis: Lysine is essential for the synthesis of proteins, and its incorporation into peptides and proteins is crucial for their function.
Enzyme Function: The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and regulation.
Cell Signaling: It may play a role in cell signaling pathways, influencing cellular processes such as growth, differentiation, and apoptosis.
Comparison with Similar Compounds
H-Lys-OH.DEA can be compared with other similar compounds, such as:
Lysine Derivatives: Compounds like N6-carbobenzoxylysine and N2, N6-dicarbobenzoxylysine share similarities in structure and function.
Diethylamine Derivatives: Other diethylamine derivatives, such as diethanolamine and triethanolamine, have similar chemical properties but differ in their specific applications and reactivity
Conclusion
This compound is a versatile compound with significant importance in various fields of scientific research. Its unique combination of lysine and diethylamine allows it to participate in diverse chemical reactions and biological processes, making it a valuable tool in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H25N3O2 |
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Molecular Weight |
219.32 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;N-ethylethanamine |
InChI |
InChI=1S/C6H14N2O2.C4H11N/c7-4-2-1-3-5(8)6(9)10;1-3-5-4-2/h5H,1-4,7-8H2,(H,9,10);5H,3-4H2,1-2H3/t5-;/m0./s1 |
InChI Key |
OVXXIGNKIXGVBM-JEDNCBNOSA-N |
Isomeric SMILES |
CCNCC.C(CCN)C[C@@H](C(=O)O)N |
Canonical SMILES |
CCNCC.C(CCN)CC(C(=O)O)N |
Origin of Product |
United States |
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